

Technical Support Center: Spectrophotometric Measurement of Chlorophyll c

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Compound of Interest

Compound Name: chlorophyll c

Cat. No.: B1171883

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Welcome to the technical support center for spectrophotometric measurements of **chlorophyll c**. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guide

This guide provides systematic solutions to common problems encountered during the spectrophotometric measurement of **chlorophyll c**.

Issue 1: Inaccurate or Inconsistent Absorbance Readings

Possible Causes and Solutions:

- Turbidity: Suspended particles in the sample extract can scatter and absorb light, leading to artificially high and unstable readings.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Solution:
 - Centrifugation: Centrifuge the extract to pellet suspended particles.[\[4\]](#)[\[5\]](#)
 - Filtration: If centrifugation is insufficient, filter the supernatant through a fine filter (e.g., 0.2 μm PTFE). Note that filtration might not be suitable for all samples.[\[2\]](#)[\[3\]](#)

- Blank Correction: Measure the absorbance at 750 nm, a wavelength where chlorophyll does not absorb, and subtract this value from your readings at other wavelengths to correct for turbidity.[4][5] If the absorbance at 750 nm is high, further clarification of the extract is needed.[5]
- Pigment Degradation: Chlorophyll is sensitive to light, heat, and acidic conditions, which can cause it to degrade into pheopigments, altering the absorption spectrum.[4][5][6]
 - Solution:
 - Work in dim light and keep samples on ice during extraction.[4][5]
 - Use neutral, high-quality solvents. The addition of a neutralizing agent like magnesium carbonate (MgCO_3) during extraction can help prevent pheophytin formation.[7]
 - Analyze samples as quickly as possible after extraction.[4]
- Instrument Malfunction: Inconsistent readings can also stem from the spectrophotometer itself.
 - Solution:
 - Warm-up: Ensure the spectrophotometer has warmed up according to the manufacturer's instructions.
 - Blanking: Use a fresh solvent blank for each set of measurements.
 - Cuvette Handling: Use clean, scratch-free quartz cuvettes. Ensure they are properly aligned in the cuvette holder and free of fingerprints or condensation. Never use plastic cuvettes with acetone.[4]

Issue 2: Suspected Interference from Other Pigments

Possible Causes and Solutions:

- Spectral Overlap: Chlorophylls a and b, as well as carotenoids, have absorption spectra that can overlap with **chlorophyll c**, leading to inaccurate quantification.[5][8]

- Solution:
 - Trichromatic Equations: Use trichromatic equations that simultaneously calculate the concentrations of chlorophyll a, b, and c by measuring absorbance at multiple wavelengths.[\[5\]](#)[\[6\]](#)[\[9\]](#)
 - Chromatographic Separation: For highly accurate measurements, especially in complex mixtures, consider using High-Performance Liquid Chromatography (HPLC) to separate the pigments before quantification.[\[8\]](#)[\[10\]](#)[\[11\]](#)
- Pheopigment Interference: Degradation products of chlorophylls, known as pheopigments, also absorb light in the same region and can lead to an overestimation of chlorophyll.[\[12\]](#)[\[13\]](#)
- Solution:
 - Acidification Method (Monochromatic Equation): This method differentiates chlorophyll from pheopigments. Absorbance is measured before and after the addition of a small amount of acid (e.g., HCl), which converts chlorophyll to pheopigment.[\[5\]](#)[\[6\]](#)[\[12\]](#)[\[14\]](#) The change in absorbance is then used in a monochromatic equation to calculate the corrected chlorophyll a concentration and the amount of pheopigments.

Quantitative Data Summary

Interference Source	Effect on Measurement	Mitigation Strategy	Wavelengths for Correction/Measurement
Turbidity	Increased absorbance due to light scattering and absorption by suspended particles. [1][2][3]	Centrifugation, Filtration, Blank correction. [2][3][4][5]	Subtract absorbance at 750 nm. [4][5]
Chlorophyll a & b	Spectral overlap leading to overestimation of chlorophyll c. [5]	Use of trichromatic equations, HPLC. [6][10]	664 nm, 647 nm, 630 nm (for trichromatic equations). [5][9]
Pheopigments	Spectral overlap causing overestimation of chlorophyll. [12]	Acidification method (monochromatic equation). [5][6][12]	665 nm (before and after acidification). [6][14]
Carotenoids	Spectral overlap, primarily in the blue region of the spectrum. [4][8][15]	Measurement in the red region of the spectrum, Saponification, HPLC. [4][8]	663 nm and 646 nm (in the red region to minimize interference). [4]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in **chlorophyll c** spectrophotometry?

A1: The most common interferences are turbidity from suspended particles, spectral overlap from other photosynthetic pigments like chlorophyll a, chlorophyll b, and carotenoids, and the presence of chlorophyll degradation products such as pheopigments.
[1][2][5][12]

Q2: How can I correct for turbidity in my samples?

A2: To correct for turbidity, you should first try to clarify your sample extract by centrifugation or filtration.
[2][3][4] Additionally, you can perform a baseline correction by measuring the

absorbance at 750 nm (where chlorophylls do not absorb) and subtracting this value from your measurements at the analytical wavelengths.[4][5]

Q3: My sample contains a mixture of chlorophylls a, b, and c. How can I accurately measure **chlorophyll c**?

A3: For mixed pigment samples, using trichromatic equations is a common spectrophotometric approach. These equations use absorbance measurements at three different wavelengths to calculate the concentrations of chlorophyll a, b, and c independently.[5][6][9] For the highest accuracy, especially with complex mixtures, separating the pigments using HPLC before spectrophotometric detection is recommended.[10][11]

Q4: What is the purpose of the acidification step in some protocols?

A4: The acidification step is used to differentiate between chlorophyll and its degradation products, pheopigments.[5][12] Adding a small amount of acid converts chlorophyll to pheophytin, causing a shift in the absorption spectrum. By measuring the absorbance before and after acidification, you can calculate the corrected chlorophyll a concentration and the amount of pheopigments using a monochromatic equation.[5][6][14]

Q5: How can I prevent chlorophyll degradation during my experiment?

A5: To minimize chlorophyll degradation, it is crucial to protect your samples from light, heat, and acidic conditions.[4][5][6] All extraction procedures should be carried out in dim light and at low temperatures (e.g., on ice).[4] Using buffered or neutralized solvents can also help prevent the formation of pheopigments.[7] Samples should be analyzed as soon as possible after extraction.[4]

Experimental Protocols

Protocol 1: Turbidity Correction using Blank Subtraction

- **Prepare Sample Extract:** Following your standard extraction protocol, prepare the chlorophyll extract in a suitable solvent (e.g., 90% acetone).
- **Clarify Extract:** Centrifuge the extract (e.g., at 4000 rpm for 10 minutes) to pellet any suspended cellular debris.[4]

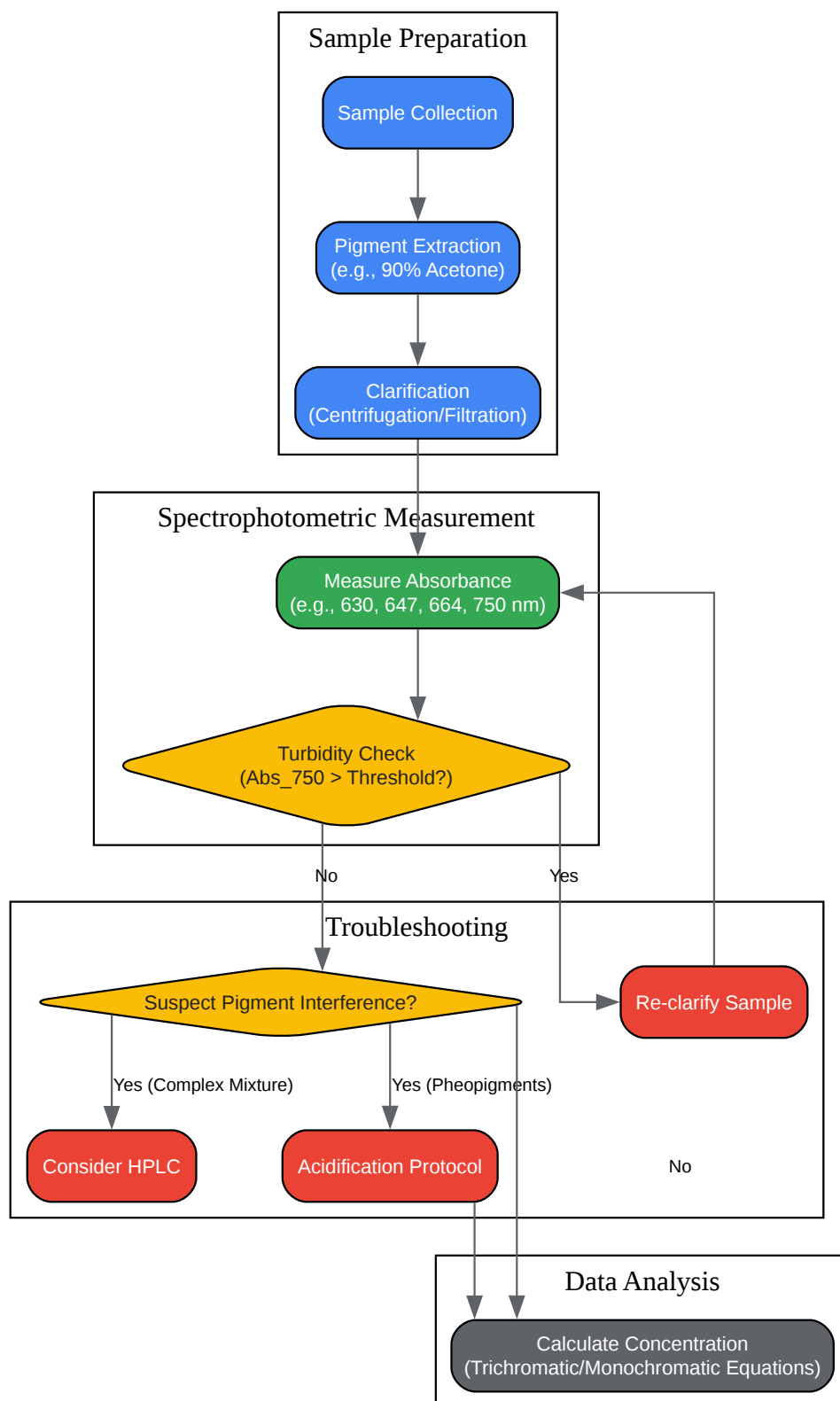
- Spectrophotometer Setup:
 - Set the spectrophotometer to measure absorbance.
 - Use a quartz cuvette.
 - Use the extraction solvent (e.g., 90% acetone) as a blank to zero the instrument.
- Absorbance Measurement:
 - Measure the absorbance of your clarified extract at the desired wavelengths for **chlorophyll c** calculation (e.g., 630 nm).
 - Measure the absorbance of the same extract at 750 nm.[\[4\]](#)[\[5\]](#)
- Calculation:
 - Subtract the absorbance value at 750 nm from the absorbance value at your analytical wavelength.
 - $\text{Corrected Absorbance} = \text{Absorbance}_{\lambda} - \text{Absorbance}_{750\text{nm}}$
 - Use this corrected absorbance value in your **chlorophyll** concentration calculations.

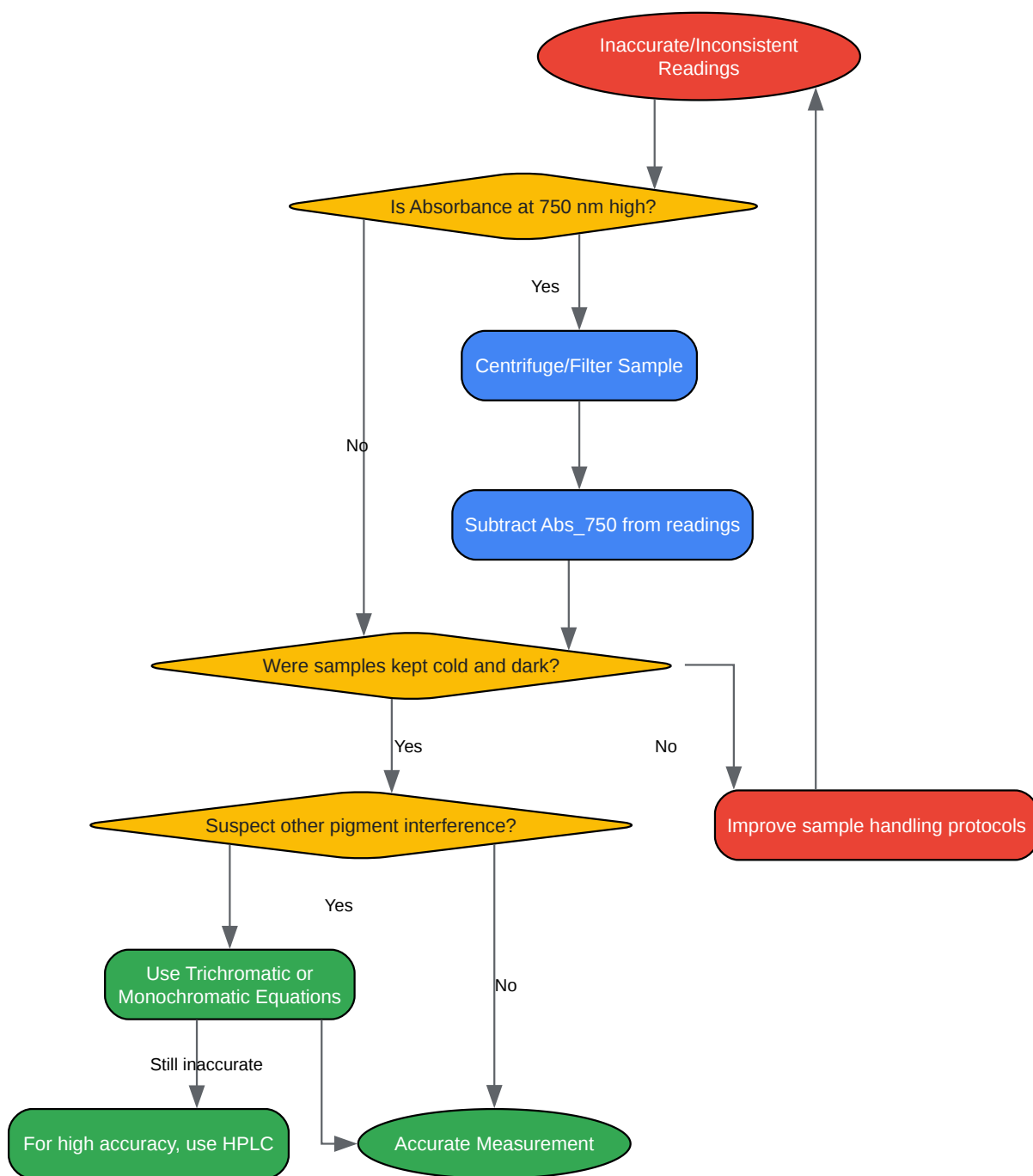
Protocol 2: Differentiation of Chlorophyll and Pheopigments using Acidification

- Initial Absorbance Measurement:
 - Following the turbidity correction protocol, measure the absorbance of the clarified extract at 665 nm (E_{665_before}).[\[6\]](#)[\[14\]](#)
- Acidification:
 - To the cuvette containing the sample extract, add a small, precise volume of dilute HCl (e.g., 2 drops of 1.2 M HCl).[\[12\]](#) Mix gently by inverting the cuvette.
- Post-Acidification Measurement:

- Wait for the conversion of chlorophyll to pheopigment to complete (typically 90 seconds to 5 minutes).[\[5\]](#)[\[6\]](#)
- Measure the absorbance again at 665 nm (E665_after).
- Calculation:
 - Use the absorbance values before and after acidification in the appropriate monochromatic equation (e.g., Lorenzen's equation) to calculate the concentrations of chlorophyll a and pheopigments.[\[5\]](#)

Visualizations





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